molecular formula C9H9N3O2 B1417342 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1152964-22-1

4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1417342
M. Wt: 191.19 g/mol
InChI Key: MCSYBSHTCWIUPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(1-Methyl-1H-pyrazol-4-yl)boronic acid”, has been reported . It has a molecular weight of 125.92 and its InChI code is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .

Scientific Research Applications

Summary of Results and Outcomes

Hypothetical Applications

Application 6: Photodynamic Therapy

Additional Applications

Application 7: Antileishmanial and Antimalarial

  • Application Summary : Pyrazole-bearing compounds have been noted for their antileishmanial and antimalarial activities .
  • Results Summary : The compounds’ structures were verified, and their pharmacological effects were evaluated, showing potential as treatments for these diseases .

Application 8: Neuroprotective Agent

  • Application Summary : A pyrazoline derivative was investigated for its neuroprotective potential, particularly its effects on acetylcholinesterase (AchE) activity and oxidative stress markers in fish .
  • Results Summary : The study provided insights into the neurotoxic potentials of the compound and its effects on behavioral parameters .

Application 9: Chemical Synthesis

  • Application Summary : The related compound, (1-Methyl-1H-pyrazol-4-yl)boronic acid, is used in chemical synthesis, potentially as a building block for various organic reactions .

Application 10: Suzuki-Miyaura Cross-Coupling Reactions

  • Application Summary : Compounds like (1-Methyl-1H-pyrazol-4-yl)boronic acid are used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules .

Application 11: γ-Secretase Modulators

  • Application Summary : Pyrazole derivatives are investigated as γ-secretase modulators, which have implications in treating Alzheimer’s disease .

Application 12: JAK2 Inhibitors for Myeloproliferative Disorders

  • Application Summary : Pyrazole derivatives are explored as potential JAK2 inhibitors, which could be used for treating myeloproliferative disorders .

Application 13: TGF-β1 and Active A Signaling Inhibitors

  • Application Summary : Pyrazole-based compounds are studied for their potential to inhibit TGF-β1 and active A signaling pathways .

Application 14: c-Met Kinase Inhibitors for Cancer Treatment

  • Application Summary : Pyrazole compounds are being developed as inhibitors of c-Met kinase, a target for cancer therapy .

Safety And Hazards

The safety and hazards of a similar compound, “(1-Methyl-1H-pyrazol-4-yl)boronic acid”, have been reported. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14/h2-5,10H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSYBSHTCWIUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
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